An In-depth Technical Guide to p-Isothiocyanatodiphenylamine: Structure, Properties, and Applications
An In-depth Technical Guide to p-Isothiocyanatodiphenylamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-isothiocyanatodiphenylamine, a molecule of significant interest in the fields of chemical synthesis and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also actionable insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Attributes of p-Isothiocyanatodiphenylamine
p-Isothiocyanatodiphenylamine, also known as 4-isothiocyanatodiphenylamine, is an aromatic isothiocyanate. Its structure is characterized by a diphenylamine backbone with an isothiocyanate functional group (-N=C=S) at the para position of one of the phenyl rings.
Chemical Structure
The structure of p-isothiocyanatodiphenylamine can be visualized as a central nitrogen atom bonded to two phenyl rings. One of these rings is substituted at the para (4-position) with the highly reactive isothiocyanate group.
Caption: Chemical structure of p-isothiocyanatodiphenylamine.
Molecular Formula and Weight
Based on its structure, the molecular formula of p-isothiocyanatodiphenylamine is determined to be C₁₃H₁₀N₂S .
The molecular weight can be calculated from the atomic weights of its constituent elements:
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Carbon (C): 13 * 12.011 g/mol = 156.143 g/mol
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Hydrogen (H): 10 * 1.008 g/mol = 10.080 g/mol
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Nitrogen (N): 2 * 14.007 g/mol = 28.014 g/mol
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Sulfur (S): 1 * 32.06 g/mol = 32.06 g/mol
Total Molecular Weight = 226.297 g/mol
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂S |
| Molecular Weight | 226.30 g/mol |
| Parent Compound | Diphenylamine |
| Functional Group | Isothiocyanate (-N=C=S) |
Synthesis of p-Isothiocyanatodiphenylamine
The synthesis of aryl isothiocyanates, including p-isothiocyanatodiphenylamine, typically starts from the corresponding primary amine.[1] In this case, the precursor would be 4-aminodiphenylamine. Several established methods can be employed for this conversion.
Thiophosgene-Based Synthesis
A classic and effective method involves the reaction of the primary amine with thiophosgene (CSCl₂).[2]
Reaction Pathway:
Caption: Thiophosgene-based synthesis of p-isothiocyanatodiphenylamine.
Experimental Protocol (General):
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Dissolve 4-aminodiphenylamine in a suitable inert solvent (e.g., dichloromethane or chloroform).
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Cool the solution in an ice bath.
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Add a solution of thiophosgene in the same solvent dropwise with vigorous stirring.
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A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The use of an inert solvent is crucial to prevent side reactions with the highly reactive thiophosgene. The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts. The addition of a base is essential to drive the reaction to completion by neutralizing the generated HCl.
Dithiocarbamate-Based Synthesis
An alternative, less hazardous approach avoids the use of highly toxic thiophosgene. This method involves the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[2][3]
Reaction Pathway:
Caption: Dithiocarbamate-based synthesis of p-isothiocyanatodiphenylamine.
Experimental Protocol (General):
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Dissolve 4-aminodiphenylamine in a suitable solvent (e.g., dichloromethane, THF).
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Add a base, such as triethylamine, followed by the dropwise addition of carbon disulfide at room temperature or below.
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After the formation of the dithiocarbamate salt is complete (monitored by TLC), a desulfurizing agent is added. Common desulfurizing agents include tosyl chloride, phosphorus oxychloride, or dicyclohexylcarbodiimide (DCC).[3]
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The reaction mixture is stirred until the conversion to the isothiocyanate is complete.
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Work-up typically involves filtration to remove any precipitated salts, followed by washing the organic layer with water and brine.
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After drying and solvent removal, the product is purified as described previously.
Trustworthiness of the Protocol: This two-step, one-pot procedure is widely applicable for the synthesis of various isothiocyanates.[3] The in-situ generation and subsequent reaction of the dithiocarbamate salt is an efficient and reliable method.
Chemical Reactivity and Applications in Drug Development
The isothiocyanate group is a powerful electrophile, making p-isothiocyanatodiphenylamine a valuable building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.[1]
Reaction with Nucleophiles
The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack. Its reaction with primary and secondary amines is a fundamental transformation that leads to the formation of thiourea derivatives.
Reaction with a Primary Amine:
Caption: Reaction of p-isothiocyanatodiphenylamine with a primary amine.
This reactivity is the cornerstone of its application in drug development. By reacting p-isothiocyanatodiphenylamine with a diverse range of amine-containing molecules, a library of thiourea derivatives can be rapidly synthesized for biological screening. Thiourea-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Potential as a Covalent Ligand
Isothiocyanates can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine or lysine, on target proteins. This irreversible binding can lead to potent and prolonged pharmacological effects. Derivatives of isothiocyanato-diphenylamine have been explored as potential irreversible ligands for the dopamine transporter (DAT), highlighting their potential in the development of novel therapeutics for neurological disorders.[4] The diphenylamine scaffold itself is a common motif in medicinal chemistry, and the introduction of a reactive isothiocyanate "warhead" allows for the targeted covalent modification of biological macromolecules.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Multiple signals in the aromatic region (approx. 110-150 ppm).- A characteristic signal for the isothiocyanate carbon (N=C =S) in the range of 125-140 ppm. |
| IR Spectroscopy | - A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) around 2000-2100 cm⁻¹.- N-H stretching vibration around 3300-3400 cm⁻¹.- C-H stretching of the aromatic rings just above 3000 cm⁻¹.- C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Experimental Protocol for Spectroscopic Analysis: A general protocol for obtaining spectroscopic data for a solid organic compound like p-isothiocyanatodiphenylamine would involve dissolving 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a KBr pellet or as a thin film. For mass spectrometry, a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI) would be employed.
Conclusion
p-Isothiocyanatodiphenylamine is a versatile molecule with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from 4-aminodiphenylamine and the high reactivity of its isothiocyanate functionality make it an attractive starting material for the generation of diverse chemical libraries. The diphenylamine core, coupled with the covalent modification capabilities of the isothiocyanate group, positions this compound as a valuable tool for the development of novel therapeutic agents, particularly as covalent protein ligands. Further research into the biological activities of its derivatives is warranted and holds promise for future drug discovery efforts.
References
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Deshukh, R. R., et al. (2004). Novel azido and isothiocyanato analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as potential irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 47(25), 6295–6305. [Link]
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PubChem. 4-Isothiocyanatobenzenesulfonamide. [Link]
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Lee, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
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PubChem. 4-Iodophenylisothiocyanate. [Link]
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Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
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Shakes, K. C., & Barde, C. J. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(19), 6533. [Link]
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Cheméo. Chemical Properties of Diphenylamine (CAS 122-39-4). [Link]
